4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound characterized by the presence of a tetrahydropyran ring substituted with a 3,5-difluorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as dihydropyran and suitable catalysts.
Introduction of the 3,5-Difluorophenyl Group: This step often involves electrophilic aromatic substitution reactions where a difluorobenzene derivative is introduced to the tetrahydropyran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluorophenyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
- 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
- 4-(3,5-Dimethylphenyl)tetrahydro-2H-pyran-4-carboxylic acid
- Tetrahydro-2H-pyran-4-carboxylic acid derivatives
Uniqueness: 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the tetrahydropyran ring and the carboxylic acid group also provides a versatile scaffold for further chemical modifications and applications.
This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C12H12F2O3 |
---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C12H12F2O3/c13-9-5-8(6-10(14)7-9)12(11(15)16)1-3-17-4-2-12/h5-7H,1-4H2,(H,15,16) |
InChI Key |
USRYMTQVUOXEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC(=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.